molecular formula C12H12INO B2548055 N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide CAS No. 2408971-49-1

N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide

Cat. No.: B2548055
CAS No.: 2408971-49-1
M. Wt: 319.093
InChI Key: PNOYGXAXEAIMJW-GKZPYVRYSA-N
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Description

N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide is a useful research compound. Its molecular formula is C12H12INO and its molecular weight is 319.093. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds incorporating cyclohexatriene derivatives have been synthesized for their potential as antimicrobial and antifungal agents. A study by Darwish et al. (2014) focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, suitable for use as antimicrobial agents. These compounds showed promising results in vitro for both antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Novel Synthetic Pathways

Research into cyclohexatriene derivatives has also explored novel synthetic pathways and their applications in creating new chemical entities. Vollhardt and Diercks (1986) reported on the cobalt-catalyzed synthesis of tris(benzocyclobutadieno)benzene from hexaethynylbenzene, highlighting a method that could potentially be applied in the synthesis of complex organic compounds (Vollhardt & Diercks, 1986).

Cytotoxic Activity

The exploration of cyclohexatriene derivatives extends to evaluating their cytotoxic activities. Noolvi et al. (2014) investigated the synthesis and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole, demonstrating the potential of these compounds in cancer research (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

Analytical Characterizations

Further research by Wallach et al. (2016) into N-alkyl-arylcyclohexylamines, compounds with a structural similarity to the one , offers insights into analytical characterizations crucial for identifying new psychoactive substances. This research provides a foundation for the analysis and identification of complex organic compounds (Wallach, Colestock, Cicali, Elliott, Kavanagh, Adejare, Dempster, & Brandt, 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. If it’s being used as a tracer in NMR studies, its mechanism of action would involve its detection by the NMR instrument due to the 13C label .

Future Directions

The future directions for this compound would likely involve further studies to explore its properties and potential applications. This could include NMR studies if the 13C label is being used for this purpose .

Properties

IUPAC Name

N-((1,2,3,4,5,6-13C6)cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12INO/c1-2-8-14(12(15)9-13)10-11-6-4-3-5-7-11/h1,3-7H,8-10H2/i3+1,4+1,5+1,6+1,7+1,11+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOYGXAXEAIMJW-GKZPYVRYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1=CC=CC=C1)C(=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN(C[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1)C(=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.